molecular formula C15H16BrN5O2 B12192114 5-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]furan-2-carboxamide

5-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]furan-2-carboxamide

Cat. No.: B12192114
M. Wt: 378.22 g/mol
InChI Key: IWYIRCGWHORGFG-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a triazolopyrimidine moiety, and a bromine atom. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]furan-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the triazolopyrimidine core, followed by the introduction of the furan ring and the bromine atom. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance the efficiency and scalability of the production process, making it feasible to produce large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]furan-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the bromine atom.

Scientific Research Applications

5-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]furan-2-carboxamide include other triazolopyrimidine derivatives and furan-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16BrN5O2

Molecular Weight

378.22 g/mol

IUPAC Name

5-bromo-N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]furan-2-carboxamide

InChI

InChI=1S/C15H16BrN5O2/c1-9-8-10(2)21-13(19-20-15(21)18-9)4-3-7-17-14(22)11-5-6-12(16)23-11/h5-6,8H,3-4,7H2,1-2H3,(H,17,22)

InChI Key

IWYIRCGWHORGFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)CCCNC(=O)C3=CC=C(O3)Br)C

Origin of Product

United States

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